

what is Z-D-Asp-OMe

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Compound of Interest

Compound Name: *z-d-Asp-ome*

CAS No.: 47087-37-6

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An In-Depth Technical Guide to Z-D-Aspartic Acid Derivatives: From Peptide Synthesis to Apoptosis and Neuroscience Research

Abstract

The term "**Z-D-Asp-OMe**" represents a class of chemically modified amino acid derivatives with significant, yet distinct, applications across biochemistry, drug development, and neuroscience. This guide provides a comprehensive technical overview, disambiguating the nomenclature and detailing the multifaceted roles of these compounds. We will explore N-Benzyloxycarbonyl-D-aspartic acid methyl esters as fundamental building blocks in peptide synthesis, elucidating the strategic importance of their protecting groups. A primary focus will be on their incorporation into irreversible caspase inhibitors, where the O-methylation of the aspartate side chain is a critical modification for enhancing cell permeability to study and control apoptosis. Furthermore, this guide will touch upon the intrinsic biological significance of the D-aspartate moiety as an endogenous neuromodulator, highlighting the potential for these derivatives in neuropharmacological research. Through detailed protocols, mechanistic diagrams, and an exploration of the causality behind experimental design, this document serves as an essential resource for researchers and scientists in the field.

Part 1: Foundational Chemistry of Z-D-Aspartic Acid Derivatives

A precise understanding of the structure and nomenclature of Z-D-Aspartic acid derivatives is paramount for their correct application. The ambiguity in "**Z-D-Asp-OMe**" necessitates a clear distinction between the key variants used in research.

Nomenclature and Structural Disambiguation

The core components of the name are:

- **Z**: Refers to the Benzyloxycarbonyl (formerly Carbobenzyloxy) group, a robust protecting group for the α -amino group of the amino acid. It is removable under non-acidic conditions, typically via catalytic hydrogenation.[\[1\]](#)[\[2\]](#)
- **D-Asp**: Denotes the D-isomer of Aspartic Acid, a non-proteinogenic amino acid with specific roles in the nervous and endocrine systems.[\[3\]](#)[\[4\]](#)
- **-OMe**: Indicates a methyl ester. Its position is critical and defines the molecule's function.

The three primary structures are:

- **Z-D-Asp-OH** (N-Carbobenzyloxy-D-aspartic Acid): The foundational protected D-amino acid with two free carboxyl groups.[\[5\]](#)
- **Z-D-Asp-OMe** (N-Carbobenzyloxy-D-aspartic acid α -methyl ester): The methyl ester is on the alpha-carboxyl group (the one attached to the chiral carbon). The side-chain (β) carboxyl group remains a free acid.
- **Z-D-Asp(OMe)-OH** (N-Benzyloxycarbonyl-D-aspartic acid β -methyl ester): The methyl ester is on the side-chain (β) carboxyl group.[\[1\]](#) The alpha-carboxyl group is free, making this a key building block for introducing a protected D-aspartate residue into a peptide chain during synthesis.[\[1\]](#)[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, storage, and application in synthetic protocols.

Property	Z-D-Asp-OH	Z-L-Asp-OMe*	Z-D-Asp(OMe)-OH
Synonyms	N-Cbz-D-aspartic Acid[5]	N-Cbz-L-Aspartic acid 1-methyl ester[6]	N-Cbz-D-Aspartic acid 4-methyl ester
CAS Number	78663-07-7	4668-42-2[6][7]	3160-47-2 (L-isomer) [1]
Molecular Formula	C ₁₂ H ₁₃ NO ₆ [8]	C ₁₃ H ₁₅ NO ₆ [7]	C ₁₃ H ₁₅ NO ₆ [1]
Molecular Weight	267.23 g/mol [8]	281.26 g/mol [7]	281.26 g/mol [1]
Appearance	White to off-white solid	White to off-white powder[9]	White to off-white powder[1]
Storage	Store at -20°C for long-term stability[10]	Store at -20°C for long-term stability[9]	Store at -20°C for long-term stability[2]

Note: Data for the D-isomer of Z-Asp-OMe is not readily available; properties of the more common L-isomer are provided for reference.

Part 2: Application in Apoptosis Research: The Role of Z-D-Asp(OMe) in Caspase Inhibitors

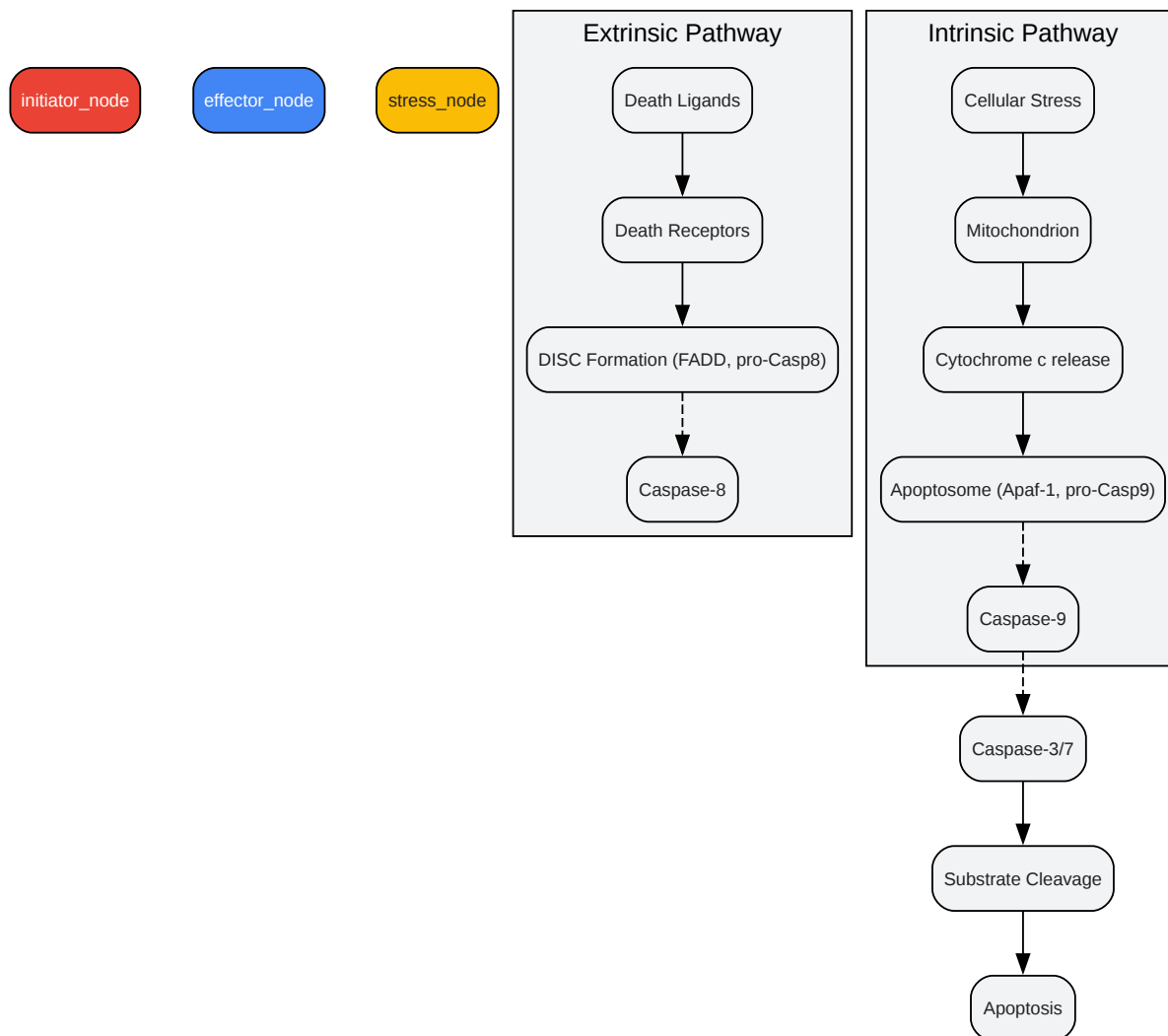
The most prominent application of Z-Asp(OMe) derivatives in cell biology is as components of peptide-based caspase inhibitors used to study and prevent apoptosis, or programmed cell death.

Introduction to Caspases and Apoptosis

Apoptosis is a highly regulated process essential for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The process is executed by a family of cysteine proteases called caspases. These enzymes exist as inactive zymogens (procaspases) and are activated through two primary pathways:

- **Extrinsic Pathway:** Initiated by the binding of extracellular death ligands (e.g., FasL, TNF- α) to transmembrane death receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of initiator caspase-8.[\[11\]](#)
- **Intrinsic (Mitochondrial) Pathway:** Triggered by cellular stress (e.g., DNA damage), leading to mitochondrial outer membrane permeabilization, release of cytochrome c, formation of the apoptosome, and activation of initiator caspase-9.[\[12\]](#)

Both pathways converge on the activation of effector caspases, primarily caspase-3 and caspase-7, which cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[\[11\]](#)



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Core Apoptosis Signaling Pathways.

Mechanism of Peptide-Based Caspase Inhibition

Caspases recognize and cleave specific tetrapeptide sequences in their substrates, with a stringent requirement for an Aspartic Acid (Asp) residue at the P1 position (the position immediately N-terminal to the cleavage site). For example, caspase-3 and -7 preferentially cleave the sequence Asp-Glu-Val-Asp (DEVD).

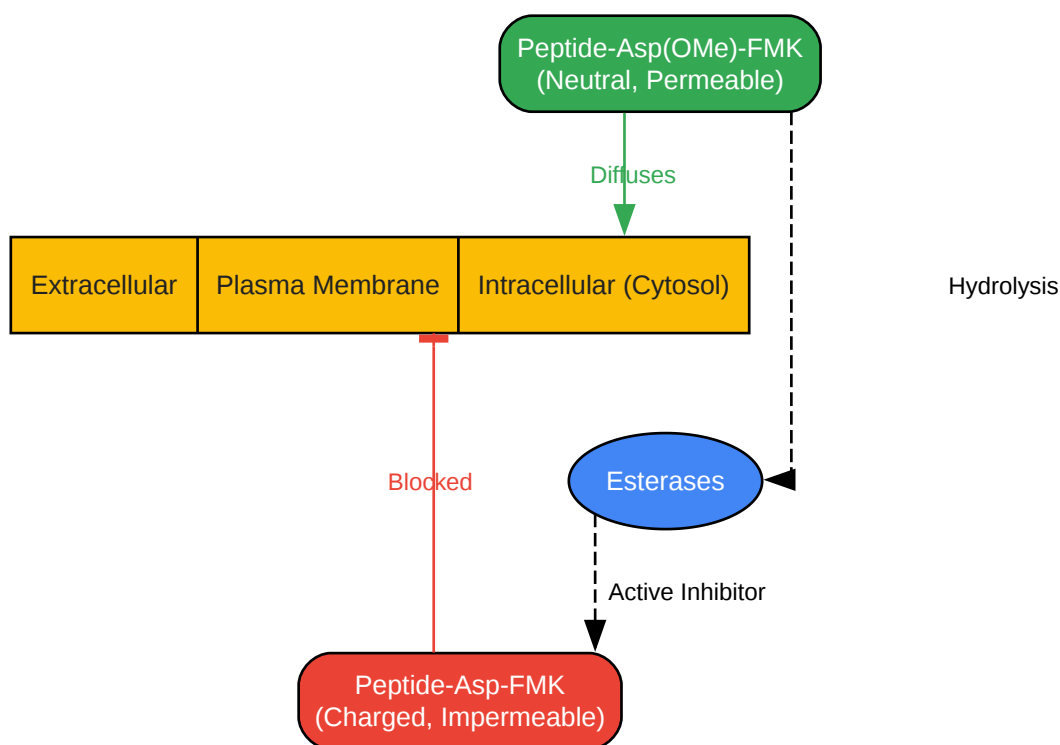
Peptide inhibitors leverage this specificity. They are designed with a preferred recognition sequence (e.g., DEVD for caspase-3/7, VAD for pan-caspase) followed by a reactive group, such as a fluoromethylketone (-FMK) or a chloromethylketone (-CMK). This design allows the inhibitor to act as a "suicide substrate":

- The peptide sequence directs the inhibitor to the active site of the target caspase.
- The inhibitor forms a covalent, irreversible bond with the catalytic cysteine residue in the caspase's active site.
- This irreversible binding permanently inactivates the enzyme, halting the apoptotic cascade.

The "-OMe" Modification: A Key for Cell Permeability

Causality: A significant challenge in targeting intracellular enzymes like caspases is delivering the inhibitor across the plasma membrane. Peptide inhibitors containing free carboxyl groups (like the side chain of Aspartic Acid) are negatively charged at physiological pH. This charge makes them highly polar and prevents passive diffusion across the lipid bilayer of the cell membrane.

The O-methylation of the aspartic acid side chain—creating Z-Asp(OMe)—neutralizes this negative charge.^[13] This esterification dramatically increases the lipophilicity (fat-solubility) of the peptide, facilitating its passage through the cell membrane and enabling it to reach its cytosolic targets.^[13] Once inside the cell, intracellular esterases can cleave the methyl ester, regenerating the free carboxyl group which may be important for optimal binding to the caspase active site.



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Effect of O-methylation on cell permeability.

Experimental Protocol: Assessing Apoptosis Inhibition in Cell Culture

This protocol describes a self-validating system to test the efficacy of a cell-permeable, pan-caspase inhibitor (e.g., Z-VAD(OMe)-FMK) in preventing apoptosis in a suspension cell line like Jurkat T-cells.

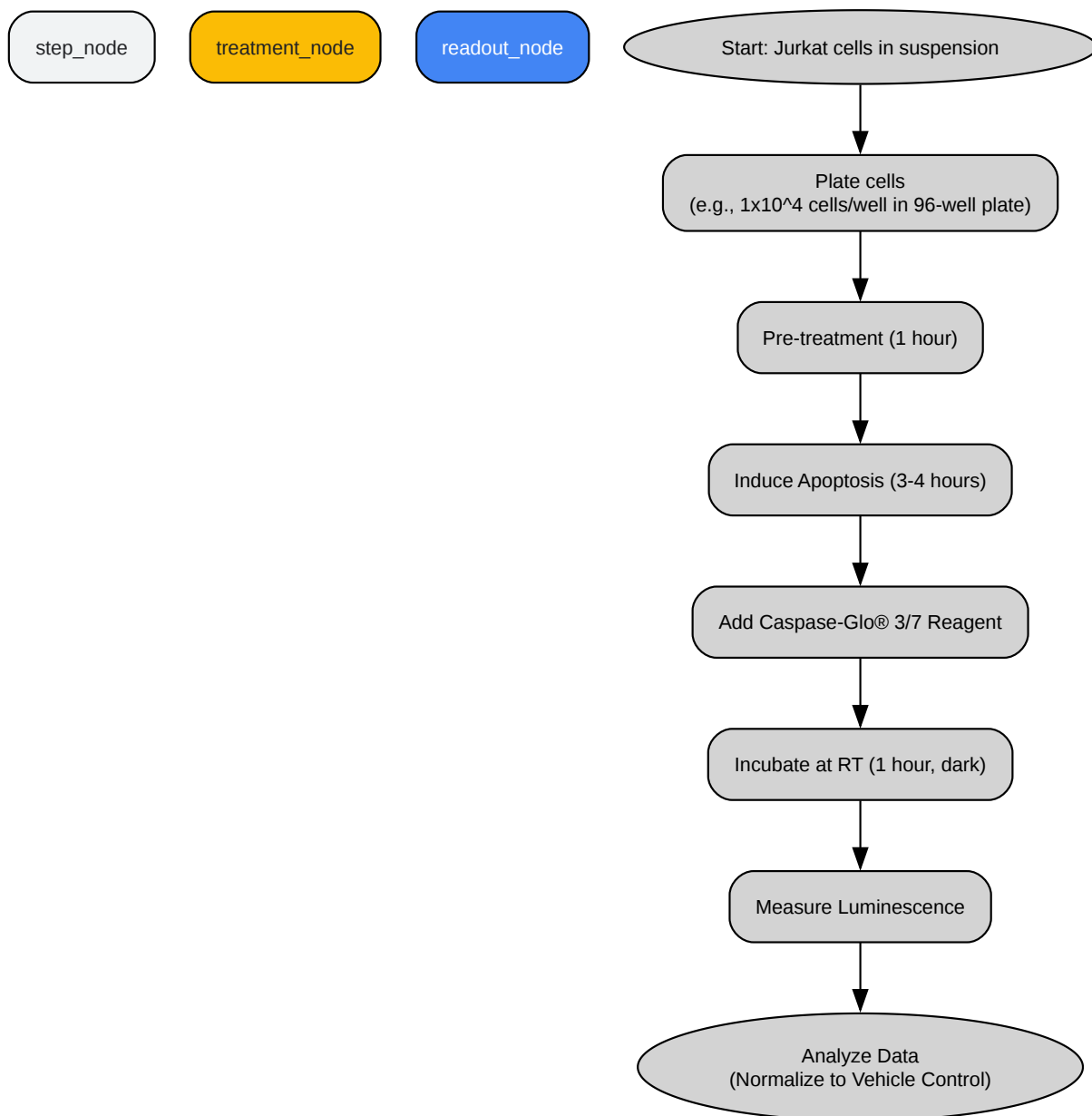
Objective: To determine if pre-treatment with a caspase inhibitor can prevent staurosporine-induced apoptosis.

Materials:

- Jurkat cells in logarithmic growth phase.
- Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin).[14][15]
- Staurosporine (apoptosis inducer), 1 mM stock in DMSO.

- Pan-caspase inhibitor Z-VAD(OMe)-FMK, 20 mM stock in DMSO.[16]
- Phosphate-Buffered Saline (PBS).
- Caspase-Glo® 3/7 Assay Kit (or similar luminescence-based kit).
- Sterile cell culture plates (96-well, white-walled for luminescence).[17]
- Luminometer.

Workflow Diagram:



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Workflow for Caspase Inhibition Assay.

Step-by-Step Methodology:

- Cell Plating:
 - Count Jurkat cells and adjust the density to 1×10^5 cells/mL in pre-warmed complete media.
 - Dispense 100 μ L of the cell suspension into each well of a white-walled 96-well plate (10,000 cells/well).
- Pre-treatment (Inhibitor Addition):
 - Rationale: The inhibitor must be present inside the cells before the apoptotic cascade is initiated to be effective. A 1-hour pre-incubation is typically sufficient.
 - Prepare dilutions of the Z-VAD(OMe)-FMK inhibitor. For a final concentration of 50 μ M, add 0.25 μ L of the 20 mM stock to the 100 μ L of cells.
 - Self-Validating Controls:
 - Vehicle Control (Negative): Add an equivalent volume of DMSO (e.g., 0.25 μ L) to a set of wells. This establishes the baseline caspase activity in healthy cells.
 - Apoptosis Control (Positive): Add DMSO to another set of wells. These will later receive the apoptosis inducer.
 - Inhibitor Only Control: Add the inhibitor to a set of wells. This ensures the inhibitor itself is not cytotoxic or does not artifactually affect the assay.
 - Incubate the plate for 1 hour at 37°C, 5% CO₂.
- Induction of Apoptosis:
 - Rationale: Staurosporine is a potent, broad-spectrum kinase inhibitor that reliably induces the intrinsic apoptotic pathway.
 - Prepare a working dilution of staurosporine. To achieve a final concentration of 1 μ M, add 1 μ L of a 100 μ M working stock to the relevant wells.
 - Add staurosporine to the "Apoptosis Control" wells and the inhibitor-treated wells.

- Add an equivalent volume of media or vehicle to the "Vehicle Control" and "Inhibitor Only" wells.
- Incubate the plate for 3-4 hours at 37°C, 5% CO₂.
- Caspase Activity Measurement:
 - Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
 - Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
 - Mix on a plate shaker at 300-500 rpm for 30 seconds.
 - Incubate at room temperature for 1 hour, protected from light.
 - Rationale: The reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD sequence). When cleaved by active caspases, a substrate for luciferase is released, generating a light signal proportional to caspase activity.
- Data Acquisition and Analysis:
 - Measure luminescence using a plate-reading luminometer.
 - Analysis:
 1. Subtract the average background reading (wells with media only) from all experimental readings.
 2. Normalize the data: Set the "Apoptosis Control" (Staurosporine + DMSO) signal to 100% activity. The "Vehicle Control" should be low.
 3. Calculate the % inhibition for the inhibitor-treated wells relative to the "Apoptosis Control". A successful experiment will show a significant reduction in luminescence in the inhibitor-treated wells compared to the staurosporine-only wells.

Part 3: The Biological Significance of D-Aspartate in Neuroscience

While the L-isomers of amino acids are the canonical building blocks of proteins, certain D-amino acids have crucial, specialized roles. D-Aspartic acid (D-Asp) is a prominent example, acting as an endogenous signaling molecule in the nervous and neuroendocrine systems.[3][18]

D-Aspartate as an Endogenous Neuromodulator

- **Neuroendocrine Role:** D-Asp is involved in the regulation of hormone synthesis and release. It has been shown to stimulate the release of luteinizing hormone (LH), growth hormone (GH), and testosterone.[18]
- **Neurotransmitter/Neuromodulator Role:** High concentrations of D-Asp are found in the brain during embryonic development and early postnatal life, decreasing significantly in adulthood due to the activity of the enzyme D-aspartate oxidase, which specifically degrades it.[4][19] D-Asp fulfills many criteria of a neurotransmitter: it is synthesized in neurons, stored in synaptic vesicles, and released upon neuronal depolarization.[20]
- **NMDA Receptor Agonism:** A key mechanism of D-Asp's action in the brain is its function as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[19] By binding to the glutamate site on the NMDA receptor, D-Asp can modulate neuronal excitability and synaptic strength.[4]

Research Applications

The use of Z-D-Asp derivatives provides a powerful tool for neuropharmacology. By protecting the functional groups, Z-D-Asp-OH or its esterified variants can be incorporated into novel peptides or used as pro-drugs for targeted delivery. This allows researchers to design specific probes to investigate the D-Aspartate signaling pathway, develop antagonists or agonists with improved pharmacokinetic properties, and explore the therapeutic potential of modulating NMDA receptor activity in neurological disorders.

Part 4: Summary and Future Directions

Z-D-Aspartic acid methyl ester and its related derivatives are versatile chemical tools with distinct and important applications. As Z-D-Asp(OMe)-OH, it is a crucial building block for synthesizing peptides. When incorporated into larger peptide sequences like Z-VAD(OMe)-

FMK, the O-methylated aspartate residue is indispensable for creating cell-permeable caspase inhibitors, which are vital for studying apoptosis. Finally, the inherent biological activity of the D-Aspartate moiety itself as a neuromodulator opens avenues for the use of these derivatives in the development of novel neuropharmacological agents.

Future research will likely focus on developing more selective caspase inhibitors to dissect the roles of individual caspases in disease. Additionally, the design of sophisticated Z-D-Asp-containing peptides could yield powerful new tools to probe the function of D-amino acid signaling in the brain, potentially leading to new therapies for conditions associated with NMDA receptor hypofunction.

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